![molecular formula C9H9NO5 B15058763 5-Ethoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B15058763.png)
5-Ethoxy-6-nitrobenzo[d][1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-6-nitrobenzo[d][1,3]dioxole is an organic compound that belongs to the benzo[d][1,3]dioxole family. This compound is characterized by the presence of an ethoxy group at the 5-position and a nitro group at the 6-position on the benzo[d][1,3]dioxole ring. The benzo[d][1,3]dioxole structure is a common motif in various natural products and synthetic compounds, known for its biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-6-nitrobenzo[d][1,3]dioxole can be achieved through several synthetic routes. One common method involves the nitration of 5-ethoxybenzo[d][1,3]dioxole using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration.
Another approach involves the ethoxylation of 6-nitrobenzo[d][1,3]dioxole. This can be achieved by reacting 6-nitrobenzo[d][1,3]dioxole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually conducted under reflux conditions to ensure complete ethoxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and ethoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxy-6-nitrobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with halogenating agents can replace the ethoxy group with a halogen.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 5-Ethoxy-6-aminobenzo[d][1,3]dioxole.
Substitution: 5-Halo-6-nitrobenzo[d][1,3]dioxole.
Oxidation: 5-Ethoxy-6-nitrobenzoic acid.
Applications De Recherche Scientifique
5-Ethoxy-6-nitrobenzo[d][1,3]dioxole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-6-nitrobenzo[d][1,3]dioxole is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethoxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-6-nitrobenzo[d][1,3]dioxole: Similar structure with a methoxy group instead of an ethoxy group.
6-Nitrobenzo[d][1,3]dioxole: Lacks the ethoxy group, providing a simpler structure.
5-Ethoxybenzo[d][1,3]dioxole: Lacks the nitro group, focusing on the ethoxy substitution.
Uniqueness
5-Ethoxy-6-nitrobenzo[d][1,3]dioxole is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H9NO5 |
|---|---|
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
5-ethoxy-6-nitro-1,3-benzodioxole |
InChI |
InChI=1S/C9H9NO5/c1-2-13-7-4-9-8(14-5-15-9)3-6(7)10(11)12/h3-4H,2,5H2,1H3 |
Clé InChI |
WJIVOJPYACGTEX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


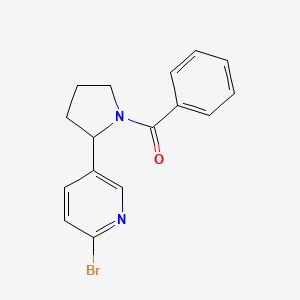
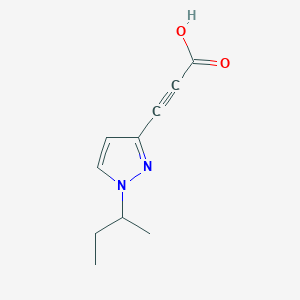
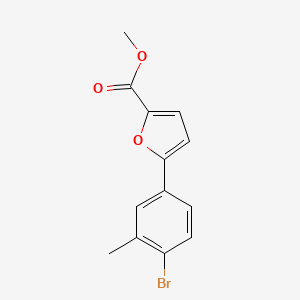

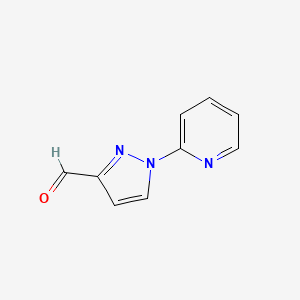
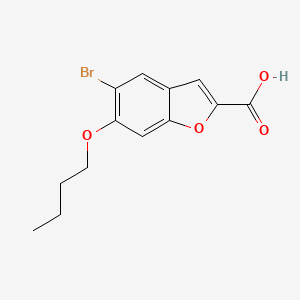



![6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole](/img/structure/B15058722.png)
![3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15058727.png)

![3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B15058744.png)

